Regioisomeric Substitution Pattern Determines Computed Lipophilicity and Topological Polar Surface Area
The 2,4-dimethylphenyl substitution pattern on the azepane scaffold produces distinct computed physicochemical properties compared to its 3,4- and 3,5-dimethylphenyl regioisomers. For the free base form, the 3,4-dimethyl isomer (CAS 901924-78-5) has a computed LogP of 3.51 and TPSA of 12.03 Ų , while the 3,5-dimethyl isomer (CAS 383129-96-2) has an XlogP of 3.3 with 1 hydrogen bond donor and 1 acceptor [1]. The target 2,4-dimethylphenyl oxalate salt (CAS 1177284-80-8) exhibits a TPSA of 86.6 Ų with 3 hydrogen bond donors and 5 hydrogen bond acceptors, reflecting the contribution of the oxalate counterion [2]. These differences in lipophilicity and hydrogen-bonding capacity are quantitatively meaningful for chromatographic separation, membrane permeability predictions, and target-binding pharmacophore modeling.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | TPSA (oxalate salt) = 86.6 Ų; HBD = 3; HBA = 5; Rotatable bonds = 2 [2] |
| Comparator Or Baseline | 2-(3,4-Dimethylphenyl)azepane free base: TPSA = 12.03 Ų, LogP = 3.51; 2-(3,5-Dimethylphenyl)azepane free base: XlogP = 3.3 [1] |
| Quantified Difference | TPSA difference (oxalate vs. free base): Δ ~74.6 Ų; LogP range across regioisomers: 3.3–3.5 |
| Conditions | Computed properties using standard algorithms (Cactvs, PubChem release 2019–2021; XlogP via basechem.org) |
Why This Matters
Different TPSA and LogP values between regioisomers directly impact HPLC retention times, cellular permeability, and receptor-binding pharmacophore fit, making regioisomer selection critical for reproducible SAR data.
- [1] Basechem Computed Properties: 2-(3,5-Dimethylphenyl)azepane, CAS 383129-96-2, XlogP 3.3, H-Bond Donors 1, H-Bond Acceptors 1, Rotatable Bonds 1. View Source
- [2] PubChem CID 16495516, Computed Properties: TPSA 86.6 Ų, HBD 3, HBA 5, Rotatable Bond Count 2, Complexity 261. View Source
